molecular formula C18H17N3O2S B3016273 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea CAS No. 2034397-46-9

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Cat. No.: B3016273
CAS No.: 2034397-46-9
M. Wt: 339.41
InChI Key: KQYKOWZAYVBQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is an organic compound with a complex structure that includes a methoxyphenyl group, a thiophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-(thiophen-3-yl)pyridine intermediate, which can be achieved through a series of reactions including halogenation, coupling, and cyclization. The final step involves the reaction of this intermediate with 1-(2-Methoxyphenyl)urea under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structure suggests it could be explored for therapeutic uses, particularly in targeting specific biological pathways.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea include other urea derivatives with similar structural motifs, such as:

  • 1-(2-Methoxyphenyl)-3-(pyridin-4-yl)urea
  • 1-(2-Methoxyphenyl)-3-(thiophen-3-yl)urea

Uniqueness

What sets this compound apart is the combination of the methoxyphenyl, thiophenyl, and pyridinyl groups in a single molecule. This unique structure could confer specific properties and reactivity that are not observed in simpler urea derivatives.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-17-5-3-2-4-15(17)21-18(22)20-11-13-6-8-19-16(10-13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKOWZAYVBQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.